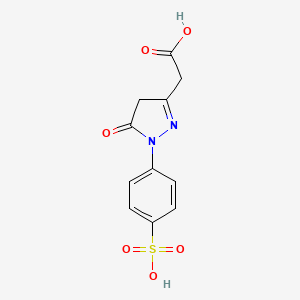

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

71872-96-3 |

|---|---|

Molecular Formula |

C11H10N2O6S |

Molecular Weight |

298.27 g/mol |

IUPAC Name |

2-[5-oxo-1-(4-sulfophenyl)-4H-pyrazol-3-yl]acetic acid |

InChI |

InChI=1S/C11H10N2O6S/c14-10-5-7(6-11(15)16)12-13(10)8-1-3-9(4-2-8)20(17,18)19/h1-4H,5-6H2,(H,15,16)(H,17,18,19) |

InChI Key |

BQPLZHXIWFVFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization and Coupling

- Diazonium Salt Formation :

Sulphanilic acid reacts with sodium nitrite (NaNO₂) under acidic conditions (HCl/H₂SO₄) at 0–5°C to form a diazonium salt.

$$

\text{Ar-NH}2 + \text{NaNO}2 + 2\text{H}^+ \rightarrow \text{Ar-N}2^+ + \text{NaCl} + 2\text{H}2\text{O}

$$ - Cyclization :

The diazonium salt couples with β-keto esters (e.g., ethyl acetoacetate) in alkaline media (NaOH/KOH) to form the pyrazole core. Subsequent hydrolysis of the ester yields the acetic acid side chain.

One-Pot Cyclocondensation

A streamlined industrial method involves:

- Reactants :

- Conditions :

- Solvent: Ethanol/water mixture

- Temperature: 80–90°C

- Catalyst: Sulfuric acid (0.5 equiv)

- Yield : ~75–85% after recrystallization.

Industrial-Scale Optimization

Key parameters for large-scale production include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents diazonium decomposition |

| pH | 8–9 (cyclization) | Enhances coupling efficiency |

| Reaction Time | 4–6 hours | Balances yield and throughput |

| Catalyst | H₂SO₄ or AcOH | Accelerates cyclization |

Waste Management : Sodium bisulfite (NaHSO₃) is used to quench excess nitrous acid.

Alternative Routes

Microwave-Assisted Synthesis

Post-Synthetic Sulfonation

- Pyrazole-3-acetic acid is sulfonated using chlorosulfonic acid (ClSO₃H) at 50°C.

- Requires careful pH control to avoid over-sulfonation.

Analytical Validation

Synthetic success is confirmed via:

- ¹H NMR : Pyrazole protons at δ 6.8–7.5 ppm; sulfonate (-SO₃H) at δ 2.5–3.0 ppm.

- FTIR : S=O stretches at 1180–1200 cm⁻¹; C=O (ketone) at 1680 cm⁻¹.

Challenges and Solutions

- Byproduct Formation : Competing azo linkages are minimized using stoichiometric NaNO₂ and low temperatures.

- Solubility Issues : Polar solvents (e.g., DMSO) enhance intermediate solubility during cyclization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

a. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that this compound could inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

b. Antimicrobial Activity

This compound has shown promise in antimicrobial applications. A recent investigation into various pyrazole derivatives found that this compound exhibited notable activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics .

c. Anticancer Properties

Emerging studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth. This property makes it a candidate for further research in cancer therapeutics .

Agricultural Applications

a. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Research shows that it can effectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop yields .

b. Plant Growth Regulators

Additionally, this compound has been explored as a plant growth regulator. Its application can enhance plant resilience to stress conditions such as drought or salinity, thereby improving agricultural productivity .

Analytical Chemistry

a. Analytical Reagent

In analytical chemistry, this compound serves as a reagent for detecting various metal ions through complexation reactions. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental monitoring and quality control processes .

b. Chromatographic Applications

The compound is also utilized in chromatographic techniques for separating and analyzing complex mixtures. Its unique chemical properties enable effective separation of compounds in various matrices, enhancing analytical accuracy and reliability .

Case Studies

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. Its anticancer activity, for example, is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below, we analyze key analogs of 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid based on substituents, salts, and biological relevance.

Structural Derivatives and Esters

Key Observations :

- Ester Derivatives : Methyl and ethyl esters (e.g., 52126-51-9, 12227-69-9) enhance lipophilicity, making them suitable for pigment formulations .

- Azo Derivatives : The trisodium azo derivative (1934-21-0) is water-soluble and widely used in food and pharmaceuticals, whereas the barium salt (74920-66-4) finds niche industrial applications due to reduced solubility .

Substituted Pyrazole Analogs

Key Observations :

- Chlorophenyl Substituents : Enhance biological activity (e.g., herbicidal or enzymatic inhibition) but reduce water solubility .

- Amino Groups: Improve binding to biological targets (e.g., receptors or enzymes), as seen in kinase inhibitors .

Metal Salts and Complexes

Key Observations :

- Sodium Salts : Preferred for aqueous formulations due to high solubility .

- Aluminum Lakes : Form stable, insoluble pigments ideal for surface coatings .

Table 1: Key Derivatives and Salts

| Feature | This compound | Trisodium Azo Derivative | Ethyl Ester Derivative | Barium Salt |

|---|---|---|---|---|

| Water Solubility | Moderate | High | Low | Very Low |

| Primary Use | Intermediate | Food dye | Pigment intermediate | Industrial dye |

| Regulatory Status | Restricted | Approved (with limits) | Industrial use only | Restricted |

Biological Activity

4,5-Dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C10H8N2O6S

- Molecular Weight : 284.24 g/mol

- CAS Number : 118-47-8

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from this pyrazole structure showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives of pyrazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant Inhibition |

| Escherichia coli | Moderate Inhibition |

| Pseudomonas aeruginosa | Variable Activity |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays indicated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with studies suggesting a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Research : A study tested various pyrazole derivatives in MCF-7 and MDA-MB-231 cells, revealing that certain compounds significantly enhanced the cytotoxic effects of doxorubicin compared to treatment with doxorubicin alone .

- Inflammation Models : Another investigation utilized carrageenan-induced edema models in mice to assess anti-inflammatory effects. The results indicated that specific pyrazole derivatives exhibited comparable efficacy to indomethacin in reducing inflammation .

Q & A

Q. What are the established synthetic routes for 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-acetic acid, and how do reaction conditions influence purity?

The compound is synthesized via diazotization of 4-aminobenzenesulfonic acid with hydrochloric acid and sodium nitrite, followed by coupling with derivatives of 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (e.g., methyl/ethyl esters or salts). Key variables include pH control during diazotization (to avoid side products like sulfonamide derivatives) and temperature optimization during coupling (40–60°C for maximal yield). Post-synthesis purification involves recrystallization in aqueous ethanol to remove unreacted sulfonic acid precursors and sodium chloride byproducts .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The trisodium salt form exhibits a planar pyrazole ring with sulfophenyl and azo groups in trans configurations. Hydrogen bonding between carboxylate oxygens and sodium ions stabilizes the lattice. Validation metrics include R-factor (<0.05) and electron density maps to confirm absence of disorder .

Q. What analytical methods are recommended for assessing purity and detecting trace impurities?

- HPLC : Reverse-phase C18 columns with UV detection at 428 nm (λmax for azo chromophore) to quantify residual 4-aminobenzenesulfonic acid (<0.2%) and ethyl/methyl ester derivatives (<0.1%) .

- Titrimetry : Sulfate content analysis via gravimetric methods to confirm stoichiometric sulfonation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches be resolved?

Discrepancies often arise from tautomerism in the pyrazole ring or sulfonate group protonation states:

- NMR : Use D₂O as solvent to suppress exchange broadening. The pyrazole proton (H-4) appears as a singlet at δ 6.8–7.0 ppm, while sulfonate protons are absent due to deuteration.

- IR : Compare carboxylate C=O stretches (1680–1700 cm⁻¹) and azo N=N stretches (1420–1440 cm⁻¹) to reference spectra. Batch variations may indicate incomplete diazotization or ester hydrolysis .

Q. What computational approaches are suitable for modeling this compound’s stability under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict protonation states and degradation pathways. The sulfonate group remains deprotonated above pH 2, while the carboxylate group protonates below pH 3.5. Hydrolysis of the azo bond (N=N) is favored in acidic conditions (pH < 4), forming 4-sulfophenylhydrazine and pyrazolone derivatives .

Q. How does this compound interact with proteins in biomedical studies, and what assays are optimal for detecting binding?

The sulfonate and carboxylate groups facilitate electrostatic interactions with lysine/arginine residues. Use:

Q. What advanced separation techniques improve resolution of isomeric byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.